molecular formula C21H18N4O2S B6552065 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 1040674-50-7

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6552065
CAS No.: 1040674-50-7
M. Wt: 390.5 g/mol
InChI Key: OHOXJSIRIHLMDY-UHFFFAOYSA-N
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Description

“2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrazin-4-ones . This class of compounds has been found to be highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-ones involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . Another method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine .


Molecular Structure Analysis

The molecular structure of this compound has been determined by IR, (1)H NMR, and mass spectroscopy . The molecular formula is C22H17F3N4O2S, with an average mass of 458.456 Da and a monoisotopic mass of 458.102417 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been carried out using microwave irradiation technique . This technique has been found to yield good to excellent results in a shorter time .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and pharmacological properties. The use of microwave irradiation technique for its synthesis could be further optimized for better yield . Additionally, its pharmacological properties could be further studied for potential applications in medicinal chemistry .

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-27-19-10-6-5-9-16(19)17-13-18-21(22-11-12-25(18)24-17)28-14-20(26)23-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOXJSIRIHLMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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